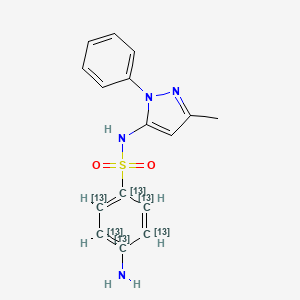
Sulfazamet-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfazamet-13C6: is a compound that is isotopically labeled with carbon-13. It is a derivative of sulfamethazine, which is a sulfonamide antibacterial agent. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with the synthesis of folic acid, an essential nutrient for bacteria. The isotopic labeling with carbon-13 makes this compound particularly useful in various scientific research applications, including metabolic studies and tracing experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sulfazamet-13C6 involves the incorporation of carbon-13 into the molecular structure of sulfamethazine. This can be achieved through several synthetic routes, including the use of carbon-13 labeled precursors in the synthesis process. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the successful incorporation of the isotopic label.
Industrial Production Methods: Industrial production of this compound requires large-scale synthesis techniques that ensure high purity and yield. This often involves the use of specialized equipment and facilities designed for the handling of isotopically labeled compounds. The production process must also adhere to strict regulatory standards to ensure the safety and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: Sulfazamet-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted aromatic compounds.
Scientific Research Applications
Sulfazamet-13C6 has a wide range of scientific research applications, including:
Chemistry: Used in isotopic labeling studies to trace chemical reactions and pathways.
Biology: Employed in metabolic studies to understand the biochemical pathways in living organisms.
Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of Sulfazamet-13C6 is similar to that of sulfamethazine. It inhibits the bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid for binding to dihydropteroate synthetase. This inhibition prevents the formation of tetrahydrofolic acid, which is essential for bacterial growth and replication. The isotopic labeling with carbon-13 does not alter the mechanism of action but allows for detailed tracing and analysis in research studies.
Comparison with Similar Compounds
Sulfamethazine: The parent compound of Sulfazamet-13C6, used as an antibacterial agent.
Sulfadiazine: Another sulfonamide antibacterial agent with a similar mechanism of action.
Sulfamerazine: A sulfonamide with a slightly different structure but similar antibacterial properties.
Uniqueness: this compound is unique due to its isotopic labeling with carbon-13, which makes it particularly valuable for research applications. This labeling allows for precise tracing and analysis of metabolic pathways, making it a powerful tool in scientific studies.
Properties
Molecular Formula |
C16H16N4O2S |
|---|---|
Molecular Weight |
334.35 g/mol |
IUPAC Name |
4-amino-N-(5-methyl-2-phenylpyrazol-3-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide |
InChI |
InChI=1S/C16H16N4O2S/c1-12-11-16(20(18-12)14-5-3-2-4-6-14)19-23(21,22)15-9-7-13(17)8-10-15/h2-11,19H,17H2,1H3/i7+1,8+1,9+1,10+1,13+1,15+1 |
InChI Key |
MTERSQYMYBGZTP-LQVUGBGWSA-N |
Isomeric SMILES |
CC1=NN(C(=C1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12058613.png)




![Thieno[2,3-b]thiophene-2,5-dicarbaldehyde](/img/structure/B12058662.png)



